molecular formula C9H7NO3 B1147746 3-Amino-7-hydroxy-2H-chromen-2-one CAS No. 79418-41-0

3-Amino-7-hydroxy-2H-chromen-2-one

Cat. No. B1147746
CAS RN: 79418-41-0
M. Wt: 177.16
InChI Key:
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Patent
US07411076B2

Procedure details

A mixture of N-(7-hydroxy-2-oxo-2H-1-benzopyran-3-yl)benzamide (230 mg, 0.82 mmol), 1-propanol (6 ml) and concentrated hydrochloric acid (2 ml) was refluxed for 3 hours. Then, hydrochloric acid (2 ml) was added and the mixture was refluxed for further 7 hours. After cooling, the reaction mixture was poured into saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The ethyl acetate layer was washed successively with water and saturated brine, and after the layer was dried over anhydrous sodium sulfate, the residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (eluent: dichloromethane/ethyl acetate=2/1) to give the title compound as a yellow solid (127 mg, 87.7%).
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87.7%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:21]=[CH:20][C:5]2[CH:6]=[C:7]([NH:11]C(=O)C3C=CC=CC=3)[C:8](=[O:10])[O:9][C:4]=2[CH:3]=1.Cl.C(=O)([O-])O.[Na+]>C(O)CC>[NH2:11][C:7]1[C:8](=[O:10])[O:9][C:4]2[CH:3]=[C:2]([OH:1])[CH:21]=[CH:20][C:5]=2[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
OC1=CC2=C(C=C(C(O2)=O)NC(C2=CC=CC=C2)=O)C=C1
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for further 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after the layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the residue obtained by evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (eluent: dichloromethane/ethyl acetate=2/1)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(OC2=C(C1)C=CC(=C2)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 127 mg
YIELD: PERCENTYIELD 87.7%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.